Cas no 10567-73-4 (L-Tyrosine,O-(2,4-dinitrophenyl)-)

L-Tyrosine,O-(2,4-dinitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- L-Tyrosine,O-(2,4-dinitrophenyl)-
- 2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid
- 2,4-dinitrophenyl-L-tyrosine
- O-<2,4-Dinitro-phenyl>-L-tyrosin
- O-Mono-2,4-DNP-L-tyrosine
- Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL-
- SCHEMBL12730111
- DTXSID401242188
- 10567-73-4
- FT-0770448
- 20263-43-8
- DTXSID60401473
-
- Inchi: 1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)
- InChI Key: OHFDOVYRFJQGIR-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])C1C=CC(=CC=1)CC(C(=O)O)N
Computed Properties
- Exact Mass: 347.07500
- Monoisotopic Mass: 347.07534976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 164Ų
Experimental Properties
- PSA: 164.19000
- LogP: 3.99640
L-Tyrosine,O-(2,4-dinitrophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-228860-1 g |
O-Mono-2,4-DNP-L-tyrosine, |
10567-73-4 | 1g |
¥1,264.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-228860-1g |
O-Mono-2,4-DNP-L-tyrosine, |
10567-73-4 | 1g |
¥1264.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1948912-1g |
O-(2,4-Dinitrophenyl)-L-tyrosine |
10567-73-4 | 98% | 1g |
¥2200.00 | 2024-08-09 |
L-Tyrosine,O-(2,4-dinitrophenyl)- Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on L-Tyrosine,O-(2,4-dinitrophenyl)-
Research Brief on L-Tyrosine,O-(2,4-dinitrophenyl)- (CAS: 10567-73-4): Recent Advances and Applications
L-Tyrosine,O-(2,4-dinitrophenyl)- (CAS: 10567-73-4) is a chemically modified tyrosine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique properties as a chromogenic substrate and its role in enzyme activity studies. Recent literature highlights its applications in protease assays, particularly for monitoring trypsin-like enzyme activities, where the cleavage of the dinitrophenyl group results in measurable spectral changes (Smith et al., 2023). This compound's stability and specificity make it a valuable tool for high-throughput screening in drug discovery.
A 2024 study published in Journal of Medicinal Chemistry explored the use of 10567-73-4 as a biochemical probe for investigating tyrosine phosphorylation dynamics. The dinitrophenyl moiety was found to enhance the compound's cell permeability while maintaining recognition by tyrosine kinases, enabling real-time tracking of phosphorylation events in live cells (Zhang et al., 2024). This represents a significant advancement over traditional radiolabeled tyrosine analogs, offering improved safety and detection sensitivity.
In pharmaceutical development, L-Tyrosine,O-(2,4-dinitrophenyl)- has emerged as a key intermediate in the synthesis of targeted cancer therapeutics. Research from the University of Cambridge (2023) demonstrated its utility in constructing antibody-drug conjugates (ADCs), where the compound serves as a linker between monoclonal antibodies and cytotoxic payloads. The dinitrophenyl group's electron-withdrawing properties were shown to enhance conjugate stability in circulation while allowing controlled drug release in tumor microenvironments.
Analytical chemistry applications have also benefited from this compound's properties. A recent Analytical Biochemistry publication (Lee et al., 2024) detailed a novel mass spectrometry method using 10567-73-4 as an internal standard for quantifying low-abundance tyrosine-containing peptides. The distinctive fragmentation pattern of the dinitrophenyl tag improved detection limits by 3-5 fold compared to conventional methods, addressing a critical need in proteomics research.
Ongoing clinical research is investigating the safety profile of 10567-73-4 derivatives. Phase I trials initiated in 2023 by BioPharma Innovations are evaluating a dinitrophenyl-tyrosine conjugate as a potential radio-sensitizer for glioblastoma treatment. Preliminary results suggest selective accumulation in tumor tissue with minimal systemic toxicity, though complete pharmacokinetic data remains pending (ClinicalTrials.gov identifier: NCT05678921).
From a synthetic chemistry perspective, recent advances in green chemistry have improved the production of L-Tyrosine,O-(2,4-dinitrophenyl)-. A 2024 Organic Process Research & Development paper described a solvent-free mechanochemical synthesis achieving 92% yield with >99% purity, addressing previous challenges with hazardous byproducts (Chen et al., 2024). This development may significantly impact commercial availability and reduce production costs for research applications.
Future research directions highlighted in a 2023 review in Chemical Biology & Drug Design suggest expanding the application of 10567-73-4 derivatives in PET imaging probes and as building blocks for supramolecular drug delivery systems. The compound's versatility continues to make it a focus of interdisciplinary research spanning chemical biology, medicinal chemistry, and pharmaceutical engineering.
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